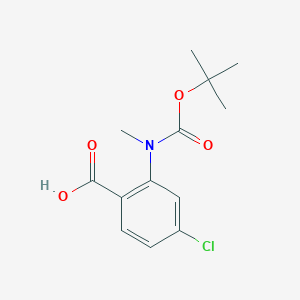

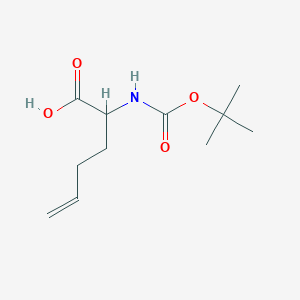

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid

Übersicht

Beschreibung

“2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid” is a chemical compound with the molecular formula C11H19NO4 . It is also known as "(2S)-2-[(tert-butoxycarbonyl)amino]-5-hexenoic acid" . The compound has a molecular weight of 229.28 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 . This indicates that the compound contains a tert-butoxycarbonyl group attached to an amino group, which is further connected to a hex-5-enoic acid moiety .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 59-62°C .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid and its derivatives are utilized in asymmetric synthesis processes. For example, Davies, Fenwick, and Ichihara (1997) employed this compound in the synthesis of unsaturated β-amino acid derivatives, demonstrating its utility in stereoselective conjugate additions and deprotection procedures that maintain unsaturation in the molecules (Davies, Fenwick, & Ichihara, 1997).

Solvent-Dependent Reactions

Rossi et al. (2007) highlighted the versatile nature of similar compounds in solvent-dependent reactions, leading to the synthesis of various compounds like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles. This showcases the compound's adaptability in different chemical environments (Rossi et al., 2007).

Synthesis of Amino Acids

The compound is also instrumental in synthesizing specific amino acids. Krishnamurthy et al. (2015) used a derivative in the synthesis of 5-hydroxypipecolic acid, a process involving oxidation, diastereomeric resolution, and intramolecular cyclization, highlighting the compound's role in complex synthetic pathways (Krishnamurthy et al., 2015).

Stereoisomer Synthesis

Bakonyi et al. (2013) developed a method to synthesize all four stereoisomers of a related compound, demonstrating its potential in producing diverse stereochemical configurations. This method simplifies the synthesis of unnatural amino acids (Bakonyi et al., 2013).

Synthesis of Non-Proteinogenic Amino Acids

Adamczyk and Reddy (2001) showcased the synthesis of non-proteinogenic amino acids using a derivative of this compound, illustrating its application in creating unique amino acid structures (Adamczyk & Reddy, 2001).

Catalysis and Synthesis of Chiral Compounds

Alonso et al. (2005) described an enantioselective synthesis of a chiral compound using a derivative, emphasizing the compound's role in catalysis and theproduction of chiral molecules. This highlights its significance in synthesizing compounds with specific optical properties (Alonso et al., 2005).

Collagen Cross-Link Synthesis

Adamczyk, Johnson, and Reddy (1999) detailed an efficient synthesis method for key intermediates used in preparing collagen cross-links, utilizing a compound structurally related to 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid. This underscores its importance in biochemical applications related to structural proteins (Adamczyk, Johnson, & Reddy, 1999).

Conformationally Constrained β-Amino Acid Precursors

Krow et al. (2016) described the regioselective transformation of substituents in a related compound to create precursors for conformationally constrained β-amino acids. This application demonstrates the compound's utility in producing structurally specific amino acids (Krow et al., 2016).

Continuous Photo Flow Chemistry

Yamashita, Nishikawa, and Kawamoto (2019) investigated the continuous photo flow synthesis using a related compound for scale-up synthesis of biologically active compounds, illustrating its role in advanced synthetic methods (Yamashita, Nishikawa, & Kawamoto, 2019).

Synthesis of Hydroxylamines and Hydroxamic Acids

Staszak and Doecke (1994) utilized a compound structurally similar to 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid for synthesizing hydroxylamines and hydroxamic acids, crucial in producing enzyme inhibitors and pharmaceuticals. This application demonstrates the compound's versatility in medicinal chemistry (Staszak & Doecke, 1994).

Capillary Electrophoresis for Enantiomeric Separation

Yowell, Fazio, and Vivilecchia (1996) researched the enantiomeric separation of N-tert-butoxycarbonyl amino acids, including compounds structurally related to 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid, using capillary electrophoresis. This highlights its importance in analytical chemistry for separating chiral compounds (Yowell, Fazio, & Vivilecchia, 1996).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIMZUPFMSNHTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443116 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid | |

CAS RN |

214206-61-8 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

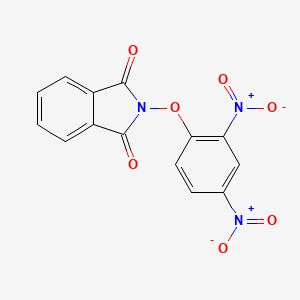

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.